molecular formula C21H19N7 B2360368 2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline CAS No. 2380188-93-0

2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline

Cat. No.: B2360368
CAS No.: 2380188-93-0
M. Wt: 369.432
InChI Key: LSUWDISPBZDGJZ-UHFFFAOYSA-N
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Description

2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline is a heterocyclic compound that features a quinoxaline core linked to a piperazine ring, which is further substituted with a pyridazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline typically involves multi-step procedures. One common approach includes the following steps:

    Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Piperazine Substitution: The quinoxaline core is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazinyl-quinoxaline intermediate.

    Pyridazinyl Substitution: Finally, the piperazinyl-quinoxaline intermediate is coupled with a pyridazinyl halide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridazinyl rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of quinoxaline N-oxides.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including tuberculosis and cancer.

    Industry: Utilized in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]benzamide
  • 2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyridine
  • 2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]benzothiazole

Uniqueness

2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline is unique due to its specific quinoxaline core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents with improved efficacy and selectivity.

Properties

IUPAC Name

2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N7/c1-2-6-19-18(5-1)23-15-21(24-19)28-12-10-27(11-13-28)20-8-7-17(25-26-20)16-4-3-9-22-14-16/h1-9,14-15H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUWDISPBZDGJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C4=NC5=CC=CC=C5N=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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